3,5-Dimethoxyphenylacetonitrile
Overview
Description
The compound of interest, 3,5-Dimethoxyphenylacetonitrile, is a chemical that belongs to the class of organic compounds known as phenylacetonitriles. It is characterized by the presence of a phenyl group attached to an acetonitrile moiety, with methoxy groups substituted at the 3 and 5 positions of the aromatic ring. Although the provided papers do not directly discuss 3,5-Dimethoxyphenylacetonitrile, they do provide insights into the behavior and characteristics of structurally related compounds.
Synthesis Analysis
The synthesis of related dimethoxyphenylacetonitrile derivatives is reported in several studies. For instance, the synthesis of 2-amino-7, 8-dimethoxy-1H-3-benzazepine from 3,4-dimethoxyphenylacetonitrile is described, highlighting a method for constructing complex heterocyclic structures from simpler nitrile precursors . Another study reports the formation of a by-product during the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide, which underscores the potential complexity and unexpected pathways in the synthesis of dimethoxyphenylacetonitrile derivatives .
Molecular Structure Analysis
The molecular structure of dimethoxyphenylacetonitrile derivatives can be complex, as evidenced by the X-ray crystal structure analysis of a bicyclic ortho-aminocarbonitrile derivative . The study provides detailed information on the crystal system, space group, and lattice parameters, which are crucial for understanding the three-dimensional arrangement of atoms within the crystal.
Chemical Reactions Analysis
Chemical reactions involving dimethoxyphenylacetonitrile derivatives can lead to a variety of products. For example, the acid-catalyzed cyclization of 3-acetyl-3-(3,4-dimethoxyphenyl) adiponitrile yields a hexahydroindol-dione, with several intermediates identified during the reaction process . This indicates that dimethoxyphenylacetonitrile compounds can undergo complex transformations under acidic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxyphenylacetonitrile derivatives can be inferred from the studies of similar compounds. The crystal structure of 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile provides insights into the molecular geometry and packing within the crystal lattice, which are important for understanding the compound's solid-state properties . Additionally, the kinetic and mechanistic study of the reaction between pentafluorophenylacetonitrile and guanidine-like bases offers information on reaction rates and product formation, which can be relevant to the reactivity of dimethoxyphenylacetonitrile derivatives .
Scientific Research Applications
Synthesis Applications
Synthesis of Xylopinine : Utilizing 3,4-Dimethoxyphenylacetonitrile, a precursor closely related to 3,5-Dimethoxyphenylacetonitrile, researchers synthesized xylopinine, a compound potentially useful in various chemical processes (Jiang Shen-de, 2010).
Formation of Isoquinoline Derivatives : In the synthesis of isoquinolines, a variant of 3,5-Dimethoxyphenylacetonitrile showed potential in forming chloro-isoquinoline derivatives, indicating its utility in complex organic syntheses (T. Koyama et al., 1975).
Photodegradation Studies
- Study on Dimethoxy Curcuminoids : Research on the photodegradation of dimethoxy curcuminoids revealed that 3,5-dimethoxy variants are significant in understanding the stability and decomposition patterns of such compounds (Petra Galer, B. Šket, 2015).
Pharmaceutical Research
- Synthesis of Progesterone Receptor Modulators : While not directly using 3,5-Dimethoxyphenylacetonitrile, related compounds have been utilized in the development of progesterone receptor modulators, indicating potential pharmaceutical applications (A. Fensome et al., 2008).
Electrochemical Studies
- Electrochemical Behavior of Phenylthiophene : Investigations into the electrooxidation of phenylthiophene derivatives in acetonitrile included studies on compounds structurally similar to 3,5-Dimethoxyphenylacetonitrile, providing insights into electrochemical processes and potential applications in material science (D. Ekinci et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNRWZQWCNTSCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158409 | |
Record name | 3,5-Dimethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxyphenylacetonitrile | |
CAS RN |
13388-75-5 | |
Record name | 3,5-Dimethoxyphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013388755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13388-75-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.